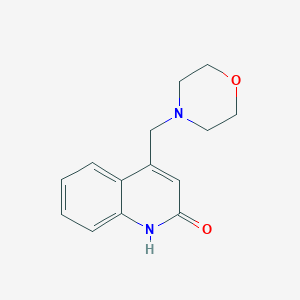

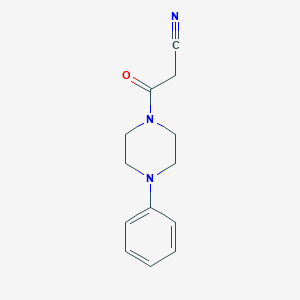

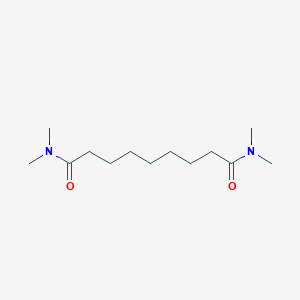

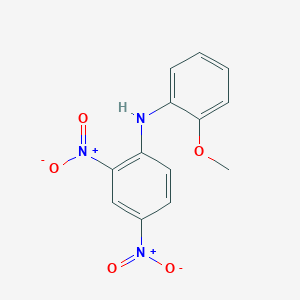

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile involves multiple steps, including cyclization, alkylation, and nucleophilic substitution reactions. For instance, the synthesis of related compounds involves reactions with chloroacetonitrile and chloroacetic acid to yield corresponding nitriles and carboxylic acids. Another example includes the synthesis through bromination and nucleophilic substitution reactions to obtain various derivatives (Foks et al., 2004); (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of related compounds can be determined through techniques like X-ray crystallography, which provides insights into the compound's geometric parameters, including bond lengths and angles. This information is crucial for understanding the compound's chemical behavior and reactivity (Filyakova et al., 2017).

Chemical Reactions and Properties

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile participates in various chemical reactions, leading to the formation of different derivatives with potential biological activities. These include reactions with heterocyclic diazonium salts, cyclocondensation with hydrazine derivatives, and oxidative cyclizations with conjugated alkenes. The versatility in its reactions highlights the compound's significance in synthetic chemistry and drug design (Farag et al., 1996); (Yılmaz et al., 2005).

Scientific Research Applications

Antifungal Agents

- Scientific Field: Medical Chemistry

- Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Antibacterial Activity

- Scientific Field: Pharmacology

- Application Summary: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

- Methods of Application: The study involved molecular docking simulations .

- Results or Outcomes: The enzyme-inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Inhibition of Glycogen Synthase Kinase (GSK)-3β

- Scientific Field: Biochemistry

- Application Summary: Transformation of the morpholine moiety into a piperazine moiety resulted in potent GSK-3β inhibitors .

- Methods of Application: The study involved the transformation of the morpholine moiety into a piperazine moiety .

- Results or Outcomes: The transformation resulted in potent GSK-3β inhibitors .

Drug Development

- Scientific Field: Pharmacology

- Application Summary: Compounds similar to “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” are often used in the development of new drugs .

- Methods of Application: These compounds can be synthesized and tested for their biological activity .

- Results or Outcomes: The specific results or outcomes would depend on the particular drug being developed .

Chemical Research

- Scientific Field: Chemistry

- Application Summary: “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” could potentially be used in chemical research, particularly in the study of reactions involving nitriles .

- Methods of Application: This would involve using the compound in various chemical reactions and studying the products .

- Results or Outcomes: The specific results or outcomes would depend on the particular reactions being studied .

Material Science

- Scientific Field: Material Science

- Application Summary: Nitriles, such as “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, are often used in the development of new materials .

- Methods of Application: This could involve incorporating the nitrile into a polymer or other material and studying its properties .

- Results or Outcomes: The specific results or outcomes would depend on the particular material being developed .

Drug Development

- Scientific Field: Pharmacology

- Application Summary: Compounds similar to “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” are often used in the development of new drugs .

- Methods of Application: These compounds can be synthesized and tested for their biological activity .

- Results or Outcomes: The specific results or outcomes would depend on the particular drug being developed .

Chemical Research

- Scientific Field: Chemistry

- Application Summary: “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” could potentially be used in chemical research, particularly in the study of reactions involving nitriles .

- Methods of Application: This would involve using the compound in various chemical reactions and studying the products .

- Results or Outcomes: The specific results or outcomes would depend on the particular reactions being studied .

Material Science

- Scientific Field: Material Science

- Application Summary: Nitriles, such as “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, are often used in the development of new materials .

- Methods of Application: This could involve incorporating the nitrile into a polymer or other material and studying its properties .

- Results or Outcomes: The specific results or outcomes would depend on the particular material being developed .

Safety And Hazards

properties

IUPAC Name |

3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALISXWJRKBXOHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342620 |

Source

|

| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

CAS RN |

14761-40-1 |

Source

|

| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)